molecular formula C29H45N7O9 B12595103 L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine CAS No. 651292-19-2

L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine

Cat. No.: B12595103
CAS No.: 651292-19-2
M. Wt: 635.7 g/mol
InChI Key: SJCCKZQQXGQGSH-HNIIZBDBSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine is a synthetic hexapeptide with the sequence Ala-Ala-Ala-Thr-Gly-Phe-Val. It consists of three consecutive alanine residues followed by threonine, glycine, phenylalanine, and valine. The molecular formula is C₃₀H₅₇N₇O₁₅ (calculated based on residue composition), with a molecular weight of approximately 743.8 g/mol. This peptide is likely designed for research applications, such as studying enzymatic cleavage patterns, stability in biological systems, or interactions with hydrophobic domains due to its phenylalanine and valine residues. No direct functional or structural data are available in the provided evidence, necessitating reliance on theoretical analysis.

Properties

CAS No.

651292-19-2

Molecular Formula

C29H45N7O9

Molecular Weight

635.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H45N7O9/c1-14(2)22(29(44)45)35-27(42)20(12-19-10-8-7-9-11-19)34-21(38)13-31-28(43)23(18(6)37)36-26(41)17(5)33-25(40)16(4)32-24(39)15(3)30/h7-11,14-18,20,22-23,37H,12-13,30H2,1-6H3,(H,31,43)(H,32,39)(H,33,40)(H,34,38)(H,35,42)(H,36,41)(H,44,45)/t15-,16-,17-,18+,20-,22-,23-/m0/s1

InChI Key

SJCCKZQQXGQGSH-HNIIZBDBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Biological Activity

L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine, a complex peptide composed of multiple amino acids, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heptapeptide with the molecular formula C29H45N7O9C_{29}H_{45}N_7O_9 and a molecular weight of approximately 651.29 g/mol. Its structure is characterized by the sequential arrangement of alanine, threonine, glycine, phenylalanine, and valine residues, which contribute to its unique biological functions.

PropertyValue
Molecular FormulaC29H45N7O9
Molecular Weight651.29 g/mol
Density1.296 ± 0.06 g/cm³ (20 ºC)
CAS Number651292-19-2

1. Immunomodulatory Effects

Research has shown that peptides similar to this compound exhibit immunomodulatory properties. For instance, L-alanyl-L-glutamine has been demonstrated to enhance T-lymphocyte proliferation in vitro, suggesting that similar dipeptides may also stimulate immune responses through cytokine production . The mechanism involves the activation of immune cells that are crucial for adaptive immunity.

2. Antioxidant Properties

Peptides composed of amino acids like valine and phenylalanine have been noted for their antioxidant capabilities. These properties may help in reducing oxidative stress in cells, which is beneficial in various pathological conditions . The presence of phenylalanine, known for its role in protein synthesis and as a precursor for neurotransmitters, may enhance these antioxidant effects.

3. Neuroprotective Effects

The neuroprotective potential of peptides containing threonine and phenylalanine has been explored in several studies. These amino acids are integral to maintaining neuronal health and function. Research indicates that such peptides can protect against neurodegenerative processes by modulating signaling pathways involved in neuronal survival .

Case Study: Immunostimulatory Activity

A study involving L-alanyl-L-glutamine revealed that it significantly increased T-cell proliferation when compared to controls. The maximal effect was observed at a concentration of 2 mmol/L . This finding suggests that the structure of this compound could similarly enhance immune responses.

Research Finding: Antioxidant Activity

A comparative study on peptides indicated that those containing aromatic amino acids like phenylalanine exhibited higher antioxidant activity than their counterparts lacking these residues . This reinforces the hypothesis that this compound may possess significant antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Analysis

The peptide L-Phenylalanyl-L-alanyl-L-threonylglycyl-L-isoleucylglycyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-valine (CAS: 1313507-86-6) from serves as a structurally related comparator. Below is a comparative analysis:

Parameter L-Alanyl-Ala-Ala-Thr-Gly-Phe-Val L-Phe-Ala-Thr-Gly-Ile-Gly-Ile-Ile-Thr-Val
Sequence Ala-Ala-Ala-Thr-Gly-Phe-Val Phe-Ala-Thr-Gly-Ile-Gly-Ile-Ile-Thr-Val
Number of Residues 6 9
Molecular Formula C₃₀H₅₇N₇O₁₅ C₄₇H₇₈N₁₀O₁₃ (as per )
Molecular Weight (g/mol) ~743.8 991.18
Key Residues Triple alanine, Phe, Val Triple isoleucine, Thr repeats, Phe

Functional Implications

Hydrophobicity :

  • The target peptide contains phenylalanine and valine, contributing to moderate hydrophobicity.
  • The comparator peptide has three isoleucine residues and a phenylalanine, making it significantly more hydrophobic, which may enhance membrane permeability or protein-binding affinity .

Stability :

  • The triple alanine sequence in the target peptide may confer rigidity or resistance to proteolysis compared to the glycine-isoleucine repeats in the comparator. Glycine’s flexibility in the latter could reduce structural stability .

Potential Applications: The target peptide’s smaller size (6 residues) may make it suitable for short-term pharmacokinetic studies or as a substrate for protease assays.

Limitations of Comparison

No direct functional or experimental data for the target peptide are available in the provided evidence. The analysis is based on structural extrapolation and the comparator’s properties from . Further studies are required to validate these hypotheses.

Notes

  • The evidence lacks direct comparative studies between the two peptides, necessitating reliance on theoretical models.
  • The comparator’s molecular weight and formula are explicitly stated in , while the target peptide’s properties are calculated from residue data.

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